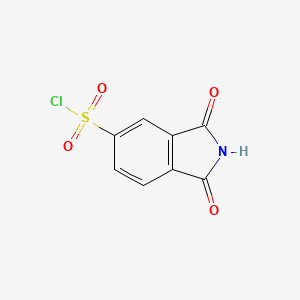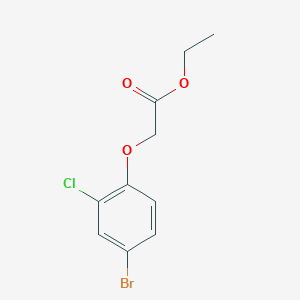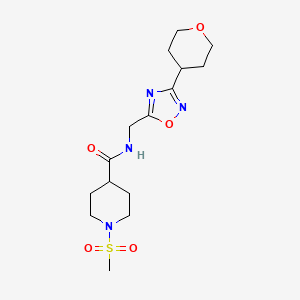![molecular formula C13H17N3O3S2 B2684844 N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide CAS No. 714209-88-8](/img/structure/B2684844.png)
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide” is a compound that has been synthesized and studied for its potential inhibitory effect on carbonic anhydrases (CAs) of different origins . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton , a fundamental reaction that contributes to several important pathophysiological processes .
Synthesis Analysis
The compound was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process resulted in a library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides .Chemical Reactions Analysis
The synthesized compounds were tested for their potential inhibitory effect on three α-class cytosolic human (h) carbonic anhydrases (CAs) (EC 4.2.1.1); that is, hCA I, hCA II, and hCA VII and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) .Aplicaciones Científicas De Investigación
Inhibition of Human Carbonic Anhydrases
This compound has been synthesized and tested as an inhibitor of three α-class cytosolic human carbonic anhydrases (hCAs) (EC 4.2.1.1); that is, hCA I, hCA II and hCA VII . Many of the evaluated compounds displayed better inhibition against hCA I, hCA II, and hCA VII compared with acetazolamide (AAZ) as the control drug .
Inhibition of Mycobacterial Carbonic Anhydrases
The compound has also been tested against three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . The mycobacterial enzymes MtCA1 and MtCA2 were effectively inhibited by these compounds . However, MtCA3 was poorly inhibited by the sulfonamides reported here .
Synthesis of Structurally Diverse Amides
A library of structurally diverse N-((4-sulfamoylphenyl)carbamothioyl) amides was synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic and aromatic acyl chlorides under mild conditions .
Mecanismo De Acción
Target of Action
The primary targets of the compound N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide are three α-class cytosolic human carbonic anhydrases (CAs) (EC 4.2.1.1); specifically, hCA I, hCA II and hCA VII, and three bacterial β-CAs from Mycobacterium tuberculosis (MtCA1-MtCA3) . Carbonic anhydrases are a class of enzymes that catalyze the interconversion between CO2 and water to bicarbonate and a proton .
Mode of Action
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide interacts with its targets, the carbonic anhydrases, by inhibiting their activity . This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton .
Biochemical Pathways
The inhibition of carbonic anhydrases by N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide affects the biochemical pathways related to pH buffering, metabolism, signaling and other processes . By inhibiting these enzymes, the compound disrupts these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide’s action primarily involve the inhibition of carbonic anhydrases. This inhibition disrupts the enzymes’ ability to catalyze the interconversion between CO2 and water to bicarbonate and a proton , affecting several important pathophysiological processes connected to pH buffering, metabolism, signaling and other processes .
Propiedades
IUPAC Name |
N-[(4-sulfamoylphenyl)carbamothioyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c14-21(18,19)11-7-5-10(6-8-11)15-13(20)16-12(17)9-3-1-2-4-9/h5-9H,1-4H2,(H2,14,18,19)(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPFZKLEPMVDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49815885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({4-[(4-{[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2684765.png)
![N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2684766.png)
![(4-Fluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2684772.png)
![4-((4-fluorophenyl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)butanamide](/img/structure/B2684773.png)
![N-(furan-2-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfanylacetamide](/img/structure/B2684774.png)



![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2684781.png)


![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)